molecular formula C8H16N2O3 B13782473 2-acetamido-N-tert-butyl-2-hydroxyacetamide

2-acetamido-N-tert-butyl-2-hydroxyacetamide

Katalognummer: B13782473
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: DZSDWYUQYIJRNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetamido-N-tert-butyl-2-hydroxyacetamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.224 g/mol. This compound is known for its unique chemical structure, which includes an acetamido group, a tert-butyl group, and a hydroxyacetamide group. It has gained attention in various fields of research due to its potential biological activity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-tert-butyl-2-hydroxyacetamide typically involves the reaction of tert-butylamine with glyoxylic acid, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding oxo compounds.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-acetamido-N-tert-butyl-2-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 2-acetamido-N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The hydroxyacetamide group can form hydrogen bonds with target proteins, while the acetamido and tert-butyl groups contribute to the compound’s overall stability and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-butyl-2-hydroxyacetamide: Similar structure but lacks the acetamido group.

    2-acetamido-2-hydroxyacetamide: Similar structure but lacks the tert-butyl group.

Uniqueness

2-acetamido-N-tert-butyl-2-hydroxyacetamide is unique due to the presence of both the acetamido and tert-butyl groups, which contribute to its distinct chemical properties and potential biological activity. The combination of these functional groups enhances its stability, solubility, and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C8H16N2O3

Molekulargewicht

188.22 g/mol

IUPAC-Name

2-acetamido-N-tert-butyl-2-hydroxyacetamide

InChI

InChI=1S/C8H16N2O3/c1-5(11)9-6(12)7(13)10-8(2,3)4/h6,12H,1-4H3,(H,9,11)(H,10,13)

InChI-Schlüssel

DZSDWYUQYIJRNA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(=O)NC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.